molecular formula C41H43ClN6O8S B8201670 5-[5-chloro-2-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]phenyl]-N-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-(4-hydroxyphenyl)-1,2-dimethylpyrrole-3-carboxamide;sulfuric acid

5-[5-chloro-2-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]phenyl]-N-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-(4-hydroxyphenyl)-1,2-dimethylpyrrole-3-carboxamide;sulfuric acid

Cat. No.: B8201670
M. Wt: 815.3 g/mol
InChI Key: ZLAZYXMNPRHARH-WAQYZQTGSA-N
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Description

S65487 (sulfate), also known as VOB560 sulfate, is a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein. BCL-2 is a member of the BCL-2 gene family, which encodes proteins that regulate apoptosis, or programmed cell death. Overexpression of BCL-2 is associated with various cancers, including lymphoma and leukemia, making it a significant target for anti-cancer therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

S65487 (sulfate) is synthesized through a series of chemical reactions that involve the formation of its core structure and subsequent functionalization. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of S65487 (sulfate) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

S65487 (sulfate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of S65487 (sulfate) with modified functional groups that can enhance its biological activity and selectivity .

Scientific Research Applications

S65487 (sulfate) has significant scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a tool compound to study the BCL-2 protein and its role in apoptosis.

    Biology: Employed in research to understand the mechanisms of cell death and survival.

    Medicine: Investigated as a potential therapeutic agent for treating cancers that overexpress BCL-2, such as lymphoma and leukemia.

    Industry: Utilized in the development of new anti-cancer drugs and therapies

Mechanism of Action

S65487 (sulfate) exerts its effects by binding to the BH3 hydrophobic groove of the BCL-2 protein. This binding inhibits the anti-apoptotic function of BCL-2, leading to the induction of apoptosis in cancer cells. The compound is particularly effective against BCL-2-dependent tumors and has shown activity against BCL-2 mutations that confer resistance to other inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of S65487 (sulfate)

S65487 (sulfate) is unique due to its high selectivity for BCL-2 and its ability to induce apoptosis in cancer cells with BCL-2 mutations. Its sulfate form enhances its solubility and stability, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name

5-[5-chloro-2-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]phenyl]-N-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-(4-hydroxyphenyl)-1,2-dimethylpyrrole-3-carboxamide;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H41ClN6O4.H2O4S/c1-26-36(41(51)48(31-10-12-34(49)13-11-31)38-21-32(23-43)44(3)27(38)2)22-39(45(26)4)37-20-30(42)9-14-35(37)40(50)47-24-29-8-6-5-7-28(29)19-33(47)25-46-15-17-52-18-16-46;1-5(2,3)4/h5-14,20-22,33,49H,15-19,24-25H2,1-4H3;(H2,1,2,3,4)/t33-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLAZYXMNPRHARH-WAQYZQTGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C)C2=C(C=CC(=C2)Cl)C(=O)N3CC4=CC=CC=C4CC3CN5CCOCC5)C(=O)N(C6=CC=C(C=C6)O)C7=C(N(C(=C7)C#N)C)C.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(N1C)C2=C(C=CC(=C2)Cl)C(=O)N3CC4=CC=CC=C4C[C@H]3CN5CCOCC5)C(=O)N(C6=CC=C(C=C6)O)C7=C(N(C(=C7)C#N)C)C.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H43ClN6O8S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

815.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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